molecular formula C4H8O4 B072390 2,4-Dihydroxybutanoic acid CAS No. 1518-62-3

2,4-Dihydroxybutanoic acid

Cat. No. B072390
CAS RN: 1518-62-3
M. Wt: 120.1 g/mol
InChI Key: UFYGCFHQAXXBCF-UHFFFAOYSA-N
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Description

2,4-Dihydroxybutanoic acid, also known as 2,4-dihydroxybutyrate or 3-deoxytetronate, belongs to the class of organic compounds known as short-chain hydroxy acids and derivatives . It is a naturally occurring compound found in the human body and is a ketone body that is produced during the metabolism of fatty acids in the liver.


Synthesis Analysis

The synthesis of 2,4-Dihydroxybutanoic acid involves several steps. One method involves converting 2,4-dihydroxybutanoic acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with ammonia to form the corresponding amide. The amide is then hydrolyzed using sodium hydroxide to yield the carboxylic acid.


Molecular Structure Analysis

The molecular formula of 2,4-Dihydroxybutanoic acid is C4H8O4 . The InChI key is UFYGCFHQAXXBCF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dihydroxybutanoic acid include a melting point of 167-169 °C, a boiling point of 412.0±30.0 °C (Predicted), and a density of 1.420±0.06 g/cm3 (Predicted) .

properties

IUPAC Name

2,4-dihydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYGCFHQAXXBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862684
Record name 2,4-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,4-Dihydroxybutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000360
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,4-Dihydroxybutanoic acid

CAS RN

1518-62-3
Record name 2,4-Dihydroxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1518-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydroxybutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxybutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000360
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 2,4-Dihydroxybutanoic acid be synthesized from renewable resources?

A3: 2,4-Dihydroxybutanoic acid can be produced from inexpensive saccharides and glycerol using a multi-enzyme catalytic pathway []. This method provides a sustainable alternative to traditional chemical synthesis.

Q2: How is 2,4-Dihydroxybutanoic acid involved in the degradation of monosaccharides?

A4: During the breakdown of monosaccharides like glucose and fructose, 2,4-Dihydroxybutanoic acid emerges as one of the products []. This degradation process, occurring in various model systems like potassium peroxodisulfate and sodium hydroxide solutions, yields a range of carboxylic and hydroxycarboxylic acids. The study suggests that 2,4-Dihydroxybutanoic acid likely forms through the breakdown and subsequent reactions of sugar molecules.

Q3: How does the structure of 2,4-Dihydroxybutanoic acid influence its chemical reactivity?

A5: The presence of both amino and hydroxyl groups in 3-amino-2,4-dihydroxybutanoic acid, a compound structurally related to 2,4-Dihydroxybutanoic acid, allows for diverse cyclization reactions []. These reactions can be controlled by protecting specific functional groups, leading to the formation of various heterocyclic compounds like γ-lactones, oxazolidinones, and aziridines. This highlights the versatility of this class of compounds as building blocks in organic synthesis.

Q4: Are there any applications of 2,4-Dihydroxybutanoic acid derivatives in carbohydrate chemistry?

A6: Derivatives of 2,4-Dihydroxybutanoic acid, specifically N-acylated methyl 4-amino-4,6-dideoxy-α-D-mannopyranosides, have been synthesized and studied using nuclear magnetic resonance (NMR) spectroscopy []. This research demonstrates the utility of these derivatives in understanding the structural and conformational properties of modified sugars, which are essential in various biological processes.

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